molecular formula C55H98O6 B1263275 TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]

TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]

Cat. No. B1263275
M. Wt: 855.4 g/mol
InChI Key: WHSWXEYWNPTUPW-HNJDVRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6] is a triglyceride.

Scientific Research Applications

Theory-Guided Data Science in Scientific Discovery

Theory-guided data science (TGDS) is a paradigm in scientific research that leverages extensive scientific knowledge to enhance data science models, particularly in complex physical phenomena. TGDS focuses on scientific consistency for generalizable models and aims to advance scientific understanding through novel domain insights. It is gaining prominence in various disciplines, including bio-medical science and bio-marker discovery (Karpatne et al., 2016).

Molecular Characterization in Bio-Medical Science

In bio-medical science, the molecular characterization of compounds like TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6] is crucial. For instance, the study of Isochrysis galbana, a marine microalga rich in PUFAs, includes analysis of glycosylglycerides and glycosylceramides, which is important for understanding their anti-inflammatory activity. This kind of research contributes significantly to bio-medical applications, including drug development and disease treatment (de los Reyes et al., 2016).

Dietary Triacylglycerol and Nutrition

Research on dietary triacylglycerol (TG) structures, like TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6], is vital in nutrition science. Human milk TG, for example, has a unique structure that assists nutrient absorption in infants. Studies in this area explore how different TG structures impact digestion, absorption, and overall health, which is crucial for developing improved nutritional products and understanding dietary impacts on health (Innis, 2011).

properties

Product Name

TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]

Molecular Formula

C55H98O6

Molecular Weight

855.4 g/mol

IUPAC Name

[(2R)-1-[(Z)-hexadec-9-enoyl]oxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,21,24-28,52H,4-15,17-18,20,22-23,29-51H2,1-3H3/b19-16-,24-21-,27-25-,28-26-/t52-/m1/s1

InChI Key

WHSWXEYWNPTUPW-HNJDVRDNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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